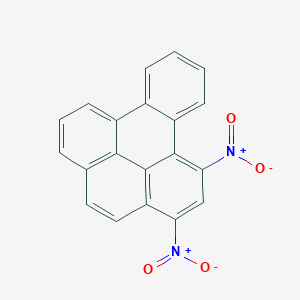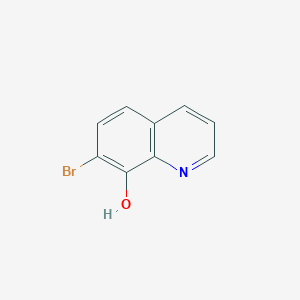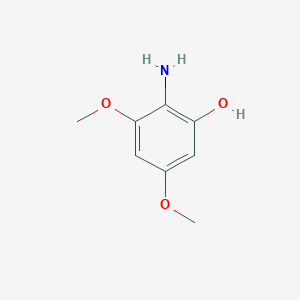
2-Amino-3,5-dimethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white crystalline solid with a melting point of 96-98°C. This compound has been widely used in scientific research due to its unique properties and applications.
Métodos De Preparación
The synthesis of 2-Amino-3,5-dimethoxyphenol can be achieved through several methods:
Reduction of Veratraldehyde: One of the most common methods involves the reduction of veratraldehyde using sodium borohydride in the presence of a catalyst.
Reaction with Nitrosylsulfuric Acid: Another method involves the reaction of veratrole with nitrosylsulfuric acid to form the corresponding nitroso compound, which is then reduced to the desired product using sodium sulfide.
Análisis De Reacciones Químicas
2-Amino-3,5-dimethoxyphenol undergoes various types of chemical reactions:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents and conditions used in these reactions include sodium borohydride for reduction and nitrosylsulfuric acid for nitroso compound formation. Major products formed from these reactions include various substituted anilines and nitroso compounds.
Aplicaciones Científicas De Investigación
2-Amino-3,5-dimethoxyphenol has been extensively used in scientific research:
Chemistry: It serves as a starting material for the synthesis of various compounds, including organic dyes and pigments.
Biology: The compound has shown potential in inhibiting certain enzymes and proteins, making it useful in biochemical studies.
Medicine: It has been used in the development of novel drugs, such as antitumor agents, anti-inflammatory agents, and antiviral agents.
Industry: It is used in the preparation of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Amino-3,5-dimethoxyphenol is not well understood. it is believed to exert its effects by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators.
Comparación Con Compuestos Similares
2-Amino-3,5-dimethoxyphenol can be compared with other similar compounds, such as:
2-Hydroxy-4,6-dimethoxychalcone: This compound has shown anti-melanogenic and anti-inflammatory effects.
4-Hydroxy-2,6-dimethylaniline: This compound is a urinary metabolite of lidocaine and has different biological roles.
The uniqueness of this compound lies in its wide range of applications and its ability to inhibit specific enzymes and proteins, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
140112-98-7 |
|---|---|
Fórmula molecular |
C8H11NO3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
2-amino-3,5-dimethoxyphenol |
InChI |
InChI=1S/C8H11NO3/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4,10H,9H2,1-2H3 |
Clave InChI |
DKIDAHKXYDXHIY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)N)O |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)N)O |
Sinónimos |
3,5-DIMETHOXY-2-AMINO-PHENOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



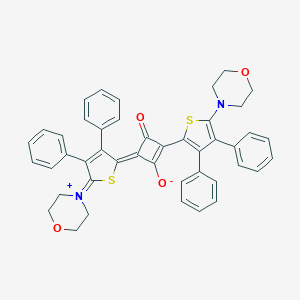
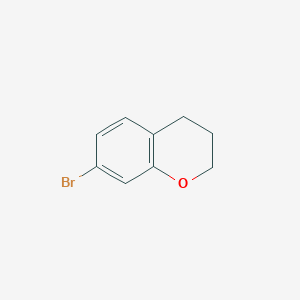
![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)
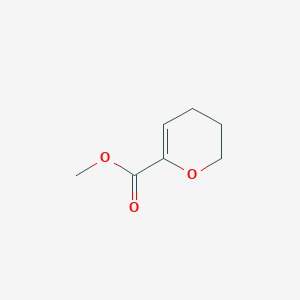
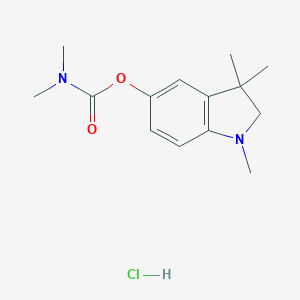
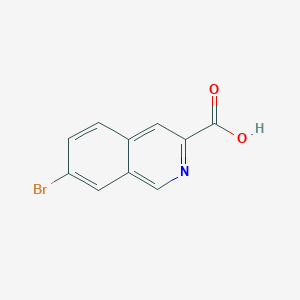
![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)
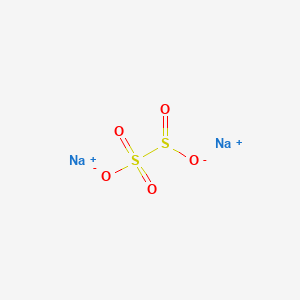
![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)
![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)

